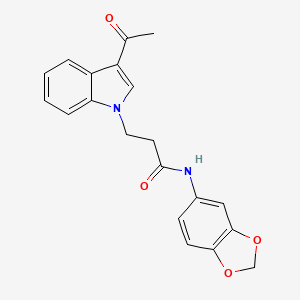

3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide

Description

3-(3-Acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide is a synthetic small molecule characterized by a hybrid structure combining an acetylated indole core and a 1,3-benzodioxol-5-yl (piperonyl) group linked via a propanamide bridge. The indole moiety, acetylated at the 3-position, is a common pharmacophore in medicinal chemistry, often associated with interactions with enzymes or receptors. The 1,3-benzodioxole group, a methylenedioxy aromatic system, is frequently employed to enhance metabolic stability and bioavailability.

Properties

IUPAC Name |

3-(3-acetylindol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-13(23)16-11-22(17-5-3-2-4-15(16)17)9-8-20(24)21-14-6-7-18-19(10-14)26-12-25-18/h2-7,10-11H,8-9,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLNMTAKUNAQDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory, anti-cancer, and neuroprotective properties.

Chemical Structure

The compound can be represented as follows:

This structure features an indole moiety and a benzodioxole group, which are significant for its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

1. Anti-inflammatory Activity

Studies indicate that this compound exhibits potent anti-inflammatory properties. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and mediators.

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays on macrophages | Significant reduction in TNF-alpha and IL-6 production. | |

| Animal model of inflammation | Reduced paw edema in rats treated with the compound. |

2. Anticancer Properties

The compound has shown potential as an anticancer agent through various mechanisms, including apoptosis induction and cell cycle arrest.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| HeLa cells | 15 | Induction of apoptosis via caspase activation. | |

| MCF-7 cells | 12 | G2/M phase arrest and downregulation of cyclin B1. |

3. Neuroprotective Effects

Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.

| Study | Cell Model | Findings |

|---|---|---|

| SH-SY5Y neuroblastoma cells | Increased cell viability under oxidative stress conditions. | |

| Primary cortical neurons | Decreased levels of reactive oxygen species (ROS). |

Case Studies

Several case studies have highlighted the practical implications of this compound's biological activities:

Case Study 1: Anti-inflammatory Effects in Arthritis

A study involving rats with induced arthritis demonstrated that treatment with this compound led to a marked decrease in inflammation markers, suggesting its potential use in treating inflammatory diseases.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines have shown that this compound can selectively induce apoptosis in malignant cells while sparing normal cells, indicating a favorable therapeutic window.

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated promising pharmacological properties, particularly in the realm of cancer therapy and neuroprotection.

Anticancer Activity

- Research indicates that derivatives of indole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the benzodioxole moiety enhances these effects by promoting apoptosis in tumor cells. A study showed that similar indole derivatives can inhibit cell proliferation in breast cancer models, suggesting potential for 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide as a lead compound in anticancer drug development .

Neuroprotective Effects

- Indole derivatives are also investigated for their neuroprotective properties. The compound may exert protective effects against oxidative stress and neuroinflammation, which are critical in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Experimental data suggest that the compound can modulate pathways involved in neuronal survival and inflammation .

Pharmacology

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| Mechanism of Action | Potential inhibition of key enzymes involved in cancer progression |

| Bioavailability | Studies suggest moderate to high bioavailability; further research needed for optimization |

| Toxicity Profile | Initial studies indicate low toxicity; however, comprehensive toxicological evaluations are necessary |

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Anticancer Efficacy

In a preclinical study involving human breast cancer cell lines (MCF-7), this compound was shown to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. The study concluded that this compound could serve as a scaffold for developing new anticancer agents .

Case Study 2: Neuroprotective Mechanisms

In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in a significant decrease in markers of oxidative damage (e.g., malondialdehyde levels) and an increase in antioxidant enzymes (e.g., superoxide dismutase). These findings suggest that the compound may protect neuronal cells through its antioxidant properties .

Materials Science Applications

Beyond biological applications, the unique chemical structure of this compound lends itself to potential uses in materials science:

Polymer Development

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Its incorporation into biodegradable polymers is being explored for applications in drug delivery systems where controlled release is crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(3-acetyl-1H-indol-1-yl)-N-(1,3-benzodioxol-5-yl)propanamide, highlighting differences in substituents, synthesis routes, and biological activities:

Key Structural and Functional Insights :

Indole vs. Benzodioxol-Propanamide Hybrids: The target compound’s acetylindole group differentiates it from benzodioxol-propanamide analogs like MMV1782110 or compound 27 . GPCR targets). Methylsulfonamide-terminated indole derivatives (e.g., compound 50) prioritize COX inhibition, whereas the target compound’s benzodioxol group may favor alternative pathways, such as serotonin receptor modulation or CYP450 interactions .

Heterocyclic Variations: Oxadiazole (compound 6a ) and thiazolidinone (compound ) analogs introduce rigid heterocycles that may improve metabolic stability or confer distinct electronic profiles. In contrast, the target compound’s propanamide linker offers greater rotational freedom, which could be advantageous for binding to flexible protein pockets.

Biological Activity Trends :

- Fungal targeting (MMV1782110 ) vs. anti-inflammatory (compound 50 ) or CB2-selective activity (compound 27 ) underscores the impact of substituents on biological outcomes. The absence of a sulfonamide or fluorophenyl group in the target compound may limit its antifungal utility but expand its scope in neurological applications.

Synthesis Strategies :

- Curtius rearrangement (compound 27 ) and oxadiazole cyclization (compound 6a ) represent specialized methods compared to the likely amide coupling route for the target compound. The latter’s synthesis may prioritize simplicity and scalability, given the lack of complex heterocycles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.